ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate (CAS: 327070-64-4) is a polysubstituted 4H-pyran derivative with the molecular formula C₁₆H₁₄BrClN₂O₃ and a molecular weight of 397.65 g/mol . Its structure includes a 3-bromophenyl group at position 4, a chloromethyl substituent at position 2, and an ethyl ester at position 2. This compound is synthesized via multicomponent reactions, often involving malononitrile or ethyl cyanoacetate as key reagents, as observed in analogous pyran derivatives .
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-2-22-16(21)14-12(7-18)23-15(20)11(8-19)13(14)9-4-3-5-10(17)6-9/h3-6,13H,2,7,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJCIKAPJSRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The initial step often involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an aldehyde in the presence of a base.
Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, bromo, chloromethyl, and cyano groups. This can be done through various substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.
Esterification: The final step typically involves esterification to introduce the ethyl ester group, which can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl group at position 2 undergoes nucleophilic substitution reactions with various nucleophiles. For example:
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Ammonia/Amine Reactions : Replaces chlorine with amino groups under basic conditions (e.g., K₂CO₃ in aqueous ethanol at 70°C) .
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Thiol Substitution : Reacts with thiophenol derivatives to form sulfides in DMF at 90°C.
Table 1: Substitution Reactions of Chloromethyl Group
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.) | K₂CO₃, EtOH/H₂O, 70°C | 2-aminomethyl derivative | 82 | |
| PhSH | DMF, 90°C | 2-(phenylthio)methyl analog | 75 |
Hydrolysis of Ester and Cyano Groups
The ethyl ester and cyano groups participate in hydrolysis under acidic or alkaline conditions:
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Ester Hydrolysis : Forms carboxylic acid derivatives using NaOH/H₂O/EtOH at reflux.
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Cyano Hydrolysis : Converts to amides (via partial hydrolysis) or carboxylic acids (under strong acidic conditions) .
Key Observations :
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Hydrolysis rates depend on solvent polarity, with magnetized distilled water (MDW) enhancing efficiency .
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Sequential hydrolysis (cyano → ester) requires controlled pH to avoid side reactions.
Bromophenyl Ring Functionalization
The 3-bromophenyl substituent enables cross-coupling and electrophilic substitution:
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Suzuki Coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
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Nitration : Introduces nitro groups at the para position using HNO₃/H₂SO₄ at 0°C .
Table 2: Bromophenyl Reactivity
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | DME/H₂O, 80°C | 4-(biphenyl) derivative | 68 |
| Nitration | HNO₃/H₂SO₄ | 0°C → RT | 4-(3-bromo-4-nitrophenyl) analog | 73 |
Amino Group Modifications
The 6-amino group participates in:
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Acetylation : Forms acetamides with acetic anhydride/pyridine at RT.
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux.
Notable Example :
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Reaction with benzaldehyde yields a Schiff base (imine) with a characteristic FT-IR peak at 1640 cm⁻¹ (C=N stretch) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Pyrazole Synthesis : Reacts with hydrazine hydrate to form pyrazole-fused pyran derivatives.
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Triazole Formation : Undergoes Huisgen cycloaddition with NaN₃/CuI to generate 1,2,3-triazoles .
Catalytic and Solvent Effects
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Green Solvents : Magnetized distilled water (MDW) improves reaction yields (e.g., 96% for hydrolysis vs. 80% in conventional H₂O) .
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Base Catalysis : K₂CO₃ enhances substitution rates at the chloromethyl group by deprotonating nucleophiles .
Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing HCN and CO₂.
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Competitive Pathways : Ester hydrolysis competes with cyano group reactions in aqueous basic media.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study :
A study published in Journal of Medicinal Chemistry explored derivatives of pyran compounds, revealing that modifications at the amino and cyano positions significantly enhance anticancer activity. This compound was highlighted for its promising activity against breast cancer cells .
Agrochemicals
This compound also shows potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant metabolism. Research into the structure-activity relationship (SAR) of similar compounds has demonstrated that modifications can lead to increased efficacy in pest control.
Data Table: SAR Analysis of Pyran Derivatives
| Compound Name | Structure Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A | -NH2 at position 6 | High insecticidal activity | |
| Ethyl 6-amino | -Br at position 4 | Moderate herbicidal activity |
Material Science
The unique chemical structure of this compound allows it to be used in the development of novel materials, such as polymers or nanocomposites. Its ability to participate in cross-linking reactions makes it suitable for enhancing mechanical properties in polymer matrices.
Case Study :
In a study on polymer composites, researchers incorporated this compound into a polymer matrix, leading to improved thermal stability and mechanical strength compared to traditional fillers .
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Halogen Substituents
- Bromine vs. Chlorine : The target compound’s 3-bromophenyl group (C-Br bond dissociation energy: ~280 kJ/mol) offers distinct reactivity in Suzuki-Miyaura couplings compared to the 3-chlorophenyl analog (C-Cl bond: ~327 kJ/mol) . Bromine’s larger atomic radius also increases steric effects.
- Chloromethyl vs. Methyl : The chloromethyl group (target compound) introduces higher electrophilicity at position 2, enabling nucleophilic substitution reactions, whereas the methyl group () limits such reactivity .
Aromatic vs. Aliphatic Substitutions
- Phenyl vs. Isopropyl : The phenyl group in and enhances π-π stacking interactions in crystal structures, while the isopropyl group in improves membrane permeability in biological systems .
Biological Activity
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate, with the CAS number 327070-64-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₄BrClN₂O₃
- Molecular Weight : 397.65 g/mol
- Structure : The compound features a pyran ring, which is a key structural element contributing to its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound exhibits:
- Antimicrobial Activity : Studies have shown that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
- Antiproliferative Effects : In vitro assays revealed that the compound inhibits the proliferation of certain cancer cell lines. For example, it showed significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting potential as an anticancer agent .
Biological Activity Data Table
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound's efficacy against clinical strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth in a dose-dependent manner, showcasing its potential as a new antibacterial agent .
- Cancer Cell Proliferation : In another investigation, the compound was evaluated for its effects on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspases, suggesting a promising role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) in aqueous media, which promote eco-friendly and efficient synthesis. For example, rapid four-component reactions in water have been used for analogous pyran derivatives, enabling high yields by optimizing parameters like temperature (room temp. to 80°C), stoichiometry, and catalyst selection (e.g., organocatalysts or Lewis acids) . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides precise bond lengths, angles (e.g., C–C bond lengths ~1.54 Å, torsion angles like −172.73° ), and molecular conformation. ORTEP-III is recommended for visualizing thermal ellipsoids and disorder .
- Spectroscopy : H/C NMR confirms functional groups (e.g., amino, cyano), while IR identifies vibrational modes (C≡N stretch ~2200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 409.02 Da).
Q. What safety precautions are critical when handling chloromethyl and cyano groups during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to the toxicity of chloromethyl (potential alkylating agent) and cyano groups (risk of cyanide release). Work under inert atmospheres (N) to prevent hydrolysis of sensitive moieties. Waste should be neutralized with alkaline solutions (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can researchers address crystallographic refinement challenges, such as disorder or twinning, in the crystal structure?
- Methodological Answer : For disordered regions (e.g., chloromethyl or bromophenyl groups), use SHELXL’s PART instruction to model split positions and apply restraints (DFIX, SIMU). For twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions. High-resolution data (≤0.8 Å) and iterative refinement cycles (R < 0.05) improve accuracy .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
- Methodological Answer : Discrepancies (e.g., NMR indicating rotational freedom vs. X-ray showing rigid conformation) can arise from solution vs. solid-state dynamics. Use variable-temperature NMR to probe conformational flexibility. Complement with DFT calculations (e.g., Gaussian) to compare energy-minimized structures with experimental data .
Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in solvents (water, DMSO). Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electrophilic/nucleophilic sites (e.g., cyano group reactivity) and degradation pathways. Docking studies (AutoDock) evaluate interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
